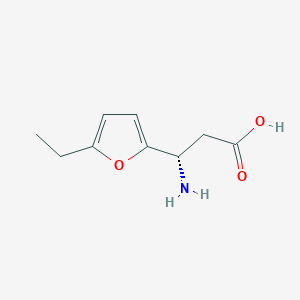
(s)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring substituted with an ethyl group at the 5-position and an amino group at the 3-position of the propanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(5-ethylfuran-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid in good yields.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable and environmentally friendly methods. For instance, catalytic hydrogenation of the corresponding nitro compound or oxime derivative under mild conditions can be employed. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be incorporated into peptides and proteins to study their structure and function.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
- 3-Amino-3-(furan-2-yl)propanoic acid
- 3-Amino-3-(5-methylfuran-2-yl)propanoic acid
- 3-Amino-3-(thiophene-2-yl)propanoic acid
Comparison:
- 3-Amino-3-(furan-2-yl)propanoic acid: Lacks the ethyl group, which may affect its steric and electronic properties.
- 3-Amino-3-(5-methylfuran-2-yl)propanoic acid: Contains a methyl group instead of an ethyl group, leading to different hydrophobic interactions.
- 3-Amino-3-(thiophene-2-yl)propanoic acid: Features a thiophene ring instead of a furan ring, which can influence its reactivity and biological activity.
(S)-3-Amino-3-(5-ethylfuran-2-yl)propanoic acid stands out due to the presence of the ethyl group, which can enhance its lipophilicity and potentially improve its biological activity.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(5-ethylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13NO3/c1-2-6-3-4-8(13-6)7(10)5-9(11)12/h3-4,7H,2,5,10H2,1H3,(H,11,12)/t7-/m0/s1 |
Clé InChI |
JZYNXKJFXVLDRC-ZETCQYMHSA-N |
SMILES isomérique |
CCC1=CC=C(O1)[C@H](CC(=O)O)N |
SMILES canonique |
CCC1=CC=C(O1)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















